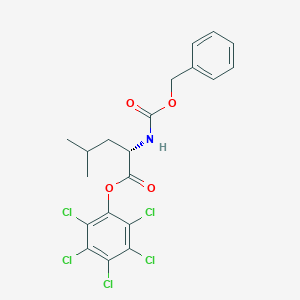

2-苯胺基-N,N'-二苯乙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-anilino-N,N'-diphenylethanimidamide" is of significant interest in the field of organic chemistry, particularly for its structural complexity and potential applications. While specific studies directly on this compound are scarce, insights can be garnered from research on similar compounds.

Synthesis Analysis

Synthesis methods for compounds like "2-anilino-N,N'-diphenylethanimidamide" often involve multi-step reactions, utilizing anilines, aldehydes, and other precursor chemicals. For instance, the synthesis of related compounds has been achieved through reactions that include anilines reacting with trialkylamines in the presence of catalytic amounts of RuCl3·nH2O, alongside other reagents to afford quinolines in moderate to good yields (Cho et al., 2000).

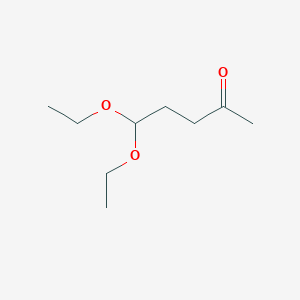

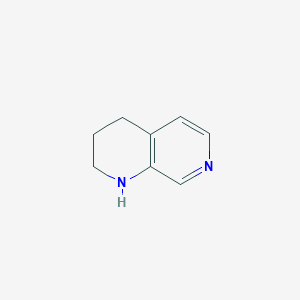

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic and X-ray crystallography techniques. Studies have shown that compounds with similar structures can form stable molecular complexes, with bonds to elements like phosphorus being of particular interest (López‐de‐Luzuriaga et al., 1997).

Chemical Reactions and Properties

Compounds of this nature participate in a variety of chemical reactions. For example, N-(Diphenylphosphinyl)-2-phenyl-1-azaallyl anion, a related compound, reacts with aromatic aldehydes to give pyridines (Kobayashi et al., 1991). Such reactions are crucial for synthesizing new derivatives with potential applications in materials science and catalysis.

科学研究应用

Anticancer Activities

- Scientific Field : Pharmaceuticals

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .

- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .

- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .

Antifungal Activity

- Scientific Field : Chemical Intermediates

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .

- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .

- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .

COX Inhibitors

- Scientific Field : Biochemistry

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .

- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .

- Results : The results of this research are not available in the source .

Tubulin Polymerization Inhibitors

- Scientific Field : Pharmaceuticals

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .

- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .

- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .

Antifungal Activity

- Scientific Field : Chemical Intermediates

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .

- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .

- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .

COX Inhibitors

- Scientific Field : Biochemistry

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .

- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .

- Results : The results of this research are not available in the source .

Tubulin Polymerization Inhibitors

- Scientific Field : Pharmaceuticals

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .

- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .

- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .

Antifungal Activity

- Scientific Field : Chemical Intermediates

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .

- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .

- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .

COX Inhibitors

- Scientific Field : Biochemistry

- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .

- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .

- Results : The results of this research are not available in the source .

属性

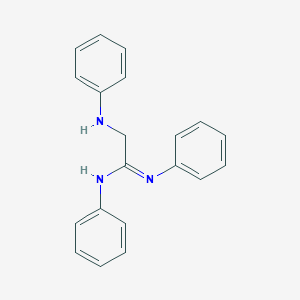

IUPAC Name |

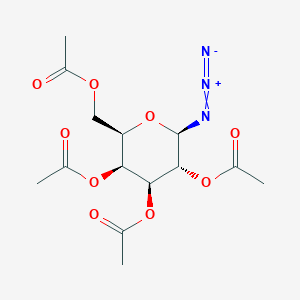

2-anilino-N,N'-diphenylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-4-10-17(11-5-1)21-16-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJCLXSBWHIEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=NC2=CC=CC=C2)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372778 |

Source

|

| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-anilino-N,N'-diphenylethanimidamide | |

CAS RN |

14181-81-8 |

Source

|

| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。